1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone
Description
1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a pyridine-based compound featuring a piperidine ring linked to a substituted pyridine moiety. Its structure includes a methylamino group at the 6-position of the pyridine ring and a methyl substituent at the 5-position, with a piperidin-1-yl ethanone functional group. This compound is of interest in medicinal chemistry due to the structural motifs common in kinase inhibitors and neuroactive agents .
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-[2-[5-methyl-6-(methylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O/c1-10-8-12(9-16-14(10)15-3)13-6-4-5-7-17(13)11(2)18/h8-9,13H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
SPKAHSAUZYGOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC)C2CCCCN2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 5-methyl-6-(methylamino)pyridine with a piperidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group and pyridine ring participate in oxidation processes:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Ketone Oxidation | KMnO₄/H₂SO₄ (acidic) | Carboxylic acid derivative | Selective oxidation of the acetyl group to a carboxylate under controlled pH. |
| Pyridine Ring Oxidation | H₂O₂/Fe³⁺ | Pyridine N-oxide derivative | Requires catalytic Fe³⁺; retains piperidine and methylamino groups. |
Mechanistic Insights :
-
The ketone undergoes nucleophilic attack by water in acidic KMnO₄, forming a geminal diol intermediate that oxidizes to a carboxylic acid.
-
Pyridine oxidation proceeds via radical intermediates stabilized by the methylamino substituent.
Reduction Reactions
Reduction targets the ketone and unsaturated bonds:
Applications :
-
Reduced alcohol derivatives show enhanced solubility for pharmacological testing.
Substitution Reactions
The methylamino group and ketone enable nucleophilic/electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Methylamino Alkylation | CH₃I/K₂CO₃/DMF | Dimethylamino derivative | Quaternization of the amine occurs at elevated temperatures. |
| Ketone Nucleophilic Substitution | RNH₂/EtOH | Schiff base or imine derivatives | pH-dependent reaction; imines form preferentially in anhydrous conditions. |
Mechanistic Insights :
-
Alkylation of the methylamino group follows an SN2 pathway, with K₂CO₃ neutralizing HI byproducts.
-
Ketone substitution involves nucleophilic attack by amines, forming tetrahedral intermediates.
Cyclization and Ring Formation
The compound serves as a precursor for heterocyclic synthesis:
Applications :
Comparative Reactivity Analysis
A comparison with structurally similar compounds reveals distinct reactivity patterns:
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| 1-(2-(6-Dimethylamino-pyridin-3-yl)piperidin-1-yl)ethanone | Dimethylamino, ketone | Higher steric hindrance reduces alkylation rates compared to methylamino derivatives. |
| 1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone | Thiol, ketone | Thiol group enables disulfide bond formation, absent in methylamino analogues. |
Industrial and Pharmacological Implications
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several therapeutic areas, primarily due to its interaction with biological targets. Below are notable applications:
CNS Disorders
The compound has been studied for its potential in treating central nervous system disorders, including:
- Alzheimer's Disease: Research indicates that it may inhibit enzymes involved in neurodegeneration, potentially slowing disease progression.
- Anxiety and Depression: Animal models have demonstrated that the compound exhibits anxiolytic effects, suggesting its utility in treating anxiety disorders.
Anticancer Activity
Numerous studies have highlighted the compound's antiproliferative effects against various cancer cell lines:
- HeLa Cells: Exhibited IC50 values as low as 0.02 mM, indicating strong cytotoxicity.
- Murine Leukemia (L1210): Significant inhibition observed suggests potential utility in hematological malignancies.
Metabolic Disorders
The compound may also play a role in managing metabolic syndrome:
- Type 2 Diabetes and Obesity: Preliminary studies suggest it could improve insulin sensitivity and reduce weight gain in animal models.
Inhibition of Enzymes
Research indicates that it inhibits specific enzymes linked to metabolic disorders and neurodegeneration.
Induction of Apoptosis
Studies show that the compound can trigger apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases.
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that modifications in the chemical structure significantly impact biological activity:
- Pyridine Substitutions: Alterations at specific positions on the pyridine ring affect potency.
- Piperidine Modifications: Changes in the piperidine structure enhance interactions with target proteins.
Case Studies
Several studies have evaluated the biological activity of this compound:
Study on Cancer Cell Lines
A comprehensive evaluation indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds.
Mechanistic Insights
Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.
Mechanism of Action
The mechanism of action of 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other pyridine derivatives and piperidine-containing molecules. Below is a detailed comparison based on substituents, molecular frameworks, and available data from commercial and patent sources.
Pyridine Derivatives with Ethanone Substituents
Several analogs in the Catalog of Pyridine Compounds (2017) highlight key differences:
Analysis :
- The methylamino group at position 6 distinguishes it from methoxy-substituted analogs , which may affect solubility (via hydrogen bonding) and metabolic stability.
Piperidine-Linked Pyridine Compounds in Patents
The European Patent EP 1 808 168 B1 discloses compounds with pyridine-piperidine scaffolds designed as kinase inhibitors. Examples include:
- [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
- {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone
Comparison :
- Complexity : The patented compounds integrate pyrazolo-pyrimidine and methanesulfonylphenyl groups, enhancing selectivity for kinase targets but increasing molecular weight (>500 g/mol vs. ~275 g/mol for the target compound).
- Functional Groups : The target compound lacks the sulfonyl and heteroaromatic extensions seen in , suggesting a narrower biological target profile.
Biological Activity
1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone, also known by its CAS number 1352500-15-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 233.31 g/mol. The structure includes a piperidine ring substituted with a methylamino group and a pyridine moiety, which are known to influence the biological activity of similar compounds.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the piperidine and pyridine rings suggests potential activity as a neurotransmitter modulator or enzyme inhibitor.
- Enzyme Inhibition : Compounds structurally related to 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone have shown inhibition against enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in immunosuppressive therapies .
- Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties against various pathogens, including strains of Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant in clinical settings due to their resistance to multiple drugs .
Pharmacological Effects
The pharmacological profile of related compounds indicates several potential effects:
- CNS Activity : Compounds with piperidine structures are often explored for their effects on the central nervous system (CNS), potentially acting as anxiolytics or antidepressants.
- Antioxidant Properties : Some studies suggest that derivatives may exhibit antioxidant activity, contributing to cellular protection against oxidative stress .
Study 1: Dihydroorotate Dehydrogenase Inhibition
A study focused on the synthesis and evaluation of pyridine derivatives showed that certain modifications led to enhanced inhibition of DHODH, suggesting that similar structural features in 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone could yield potent inhibitors .
Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of related compounds found significant activity against resistant bacterial strains. The study highlighted the importance of structural components like the methylamino group in enhancing biological efficacy .
Table 1: Comparison of Biological Activities
| Compound Name | CAS Number | Biological Activity | Reference |
|---|---|---|---|
| Compound A | 1352500-15-2 | DHODH Inhibition | |
| Compound B | 1352492-71-7 | Antimicrobial Activity | |
| Compound C | N/A | CNS Modulation |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step functionalization of pyridine and piperidine precursors. Key steps include:
- Amine alkylation : Reacting 5-methyl-6-(methylamino)pyridin-3-yl derivatives with piperidine intermediates under inert conditions (argon/nitrogen) to prevent oxidation .
- Acetylation : Introducing the ethanone group via nucleophilic acyl substitution using acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and confirm using LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose in sealed containers. Avoid waterway contamination .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer:
- In Vitro Assays :
- Modification Strategies :
Q. How can computational chemistry tools aid in predicting the physicochemical properties and reactivity of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox stability at the B3LYP/6-31G* level .
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent NMR or biological activity results?
Methodological Answer:
- Data Validation :
- Hypothesis Testing :
- If biological activity diverges from predictions, conduct metabolite profiling (LC-MS/MS) to identify degradation products .
- Collaborate with crystallography labs to resolve stereochemical ambiguities via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
